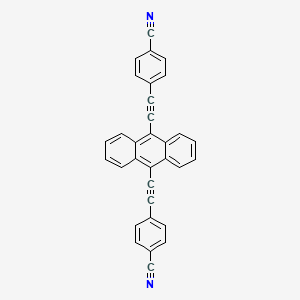

9,10-Bis(4-cyanophenylethynyl)anthracene

Vue d'ensemble

Description

9,10-Bis(4-cyanophenylethynyl)anthracene is an aromatic hydrocarbon . It’s known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system . It’s commonly used as a scintillator additive and has been studied extensively as a fluorescence emitter for peroxyoxalate chemiluminescence .

Synthesis Analysis

A series of anthracene-based derivatives, including 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis

The molecular structure of 9,10-bis(phenylethynyl)anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis

The cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group showed a supercooled nematic phase at room temperature upon cooling . Thermal treatment for the kinetically trapped state led to a transition to another crystalline state and, consequently, a change in photoluminescence color .Physical and Chemical Properties Analysis

9,10-Bis(phenylethynyl)anthracene exhibits high thermal stability . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It’s also used in lightsticks as a fluorophor producing ghostly green light .Applications De Recherche Scientifique

Semiconducting and Photophysical Properties

Compounds closely related to BCPEA have been synthesized to study their electronic and photophysical properties. The substitution position on the anthracene ring, such as in the 9,10-positions, has been found to enhance J-aggregated intermolecular interactions, which are crucial for applications in thin-film transistor devices due to their influence on hole mobility. This research underscores the potential of BCPEA derivatives in semiconducting materials and optoelectronic devices (Hur et al., 2011).

Self-Assembly and Molecular Organization

The self-assembly of BCPEA derivatives in solution has been a subject of interest due to its implications for the molecular organization within active layers of various applications. Studies have shown that the presence of amide groups and hydrophobic side chains in BPEA derivatives significantly influences the self-assembly behavior, which is critical for developing chemiluminescence emitters, photon upconversion materials, and optoelectronic devices. This highlights the importance of controlled molecular packing for the performance of these materials (Lübtow et al., 2017).

Aggregation-Induced Emission (AIE)

The study of AIE behaviors in BCPEA derivatives has led to the development of new compounds with potential applications in cell imaging. These compounds exhibit strong fluorescence and reversible mechanofluorochromic performance, making them suitable for use as fluorochromes in biological applications. The influence of substituent groups on molecular packing, AIE, and mechanofluorochromic properties has been systematically investigated, providing insights into designing functional materials for bioimaging (Wang et al., 2020).

Luminescent Materials

BCPEA derivatives have been explored for their potential as luminescent materials. Novel red light-emitting compounds based on BPEA structures have been synthesized, showing emissions in the red region with high fluorescent quantum efficiencies. This research opens avenues for developing new materials for light-emitting devices and other applications requiring specific emission characteristics (Danel et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 9,10-Bis(4-cyanophenylethynyl)anthracene is the fluorescence pathway . This compound is an aromatic hydrocarbon that displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .

Mode of Action

This compound interacts with its targets by emitting light when it is excited . This is due to its polycyclic aromatic hydrocarbon system, which allows it to absorb light at a certain wavelength and then re-emit it at a longer wavelength . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .

Biochemical Pathways

The compound affects the chemiluminescence pathway . When it is excited, it emits light, which can be detected and measured. This property makes it useful in various applications, such as in lightsticks and as a dopant for organic semiconductors in OLEDs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its light-emitting properties . When excited, it emits a ghostly green light, which can be used to illuminate objects or spaces .

Action Environment

Environmental factors such as temperature and light conditions can influence the action, efficacy, and stability of this compound . For instance, its light-emitting properties may be affected by the presence of other chemicals or changes in temperature .

Safety and Hazards

Orientations Futures

Introducing a cyclic structure to luminophores is a promising approach for achieving external stimuli-responsive luminescence . Appropriate molecular design can overcome the issue of flexible molecular structures preventing the formation of crystals suitable for single crystal X-ray structure analysis, while maintaining external stimuli-responsive luminescence character .

Analyse Biochimique

Biochemical Properties

9,10-Bis(4-cyanophenylethynyl)anthracene is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system and it is commonly used as a scintillator additive . It was also studied extensively as a fluorescence emitters for peroxyoxalate chemiluminescence . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known to display strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully identified.

Propriétés

IUPAC Name |

4-[2-[10-[2-(4-cyanophenyl)ethynyl]anthracen-9-yl]ethynyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLULEDYGRANSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C#N)C#CC5=CC=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3321588.png)

![1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one](/img/structure/B3321593.png)

![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)